1-Trimethylsilyl-7-methoxy-2-naphthyltriflate

Description

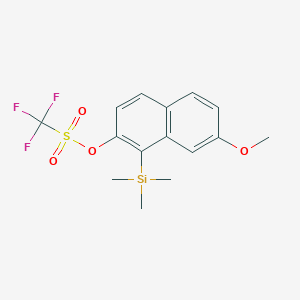

1-Trimethylsilyl-7-methoxy-2-naphthyltriflate is a naphthalene derivative featuring three distinct functional groups: a trimethylsilyl (TMS) group at position 1, a methoxy (-OCH₃) group at position 7, and a triflate (-OTf) group at position 2. This compound’s structure combines steric bulk (TMS), electron-donating (methoxy), and electron-withdrawing (triflate) substituents, making it a versatile intermediate in organic synthesis. The triflate group, a superior leaving group, enhances reactivity in nucleophilic substitution and cross-coupling reactions, while the TMS group provides steric protection and modulates solubility .

Properties

Molecular Formula |

C15H17F3O4SSi |

|---|---|

Molecular Weight |

378.4 g/mol |

IUPAC Name |

(7-methoxy-1-trimethylsilylnaphthalen-2-yl) trifluoromethanesulfonate |

InChI |

InChI=1S/C15H17F3O4SSi/c1-21-11-7-5-10-6-8-13(22-23(19,20)15(16,17)18)14(12(10)9-11)24(2,3)4/h5-9H,1-4H3 |

InChI Key |

LUHDMVXCFPQYSU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C=CC(=C2[Si](C)(C)C)OS(=O)(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a multi-step approach:

- Step 1: Introduction of the methoxy group at the 7-position of the naphthalene ring.

- Step 2: Installation of the trimethylsilyl group at the 1-position via silylation.

- Step 3: Conversion of the 2-hydroxy or 2-halogenated precursor to the triflate derivative.

This sequence ensures regioselective functionalization and preserves sensitive groups.

Detailed Synthetic Route

Starting Materials

- 7-Methoxy-2-naphthol or 7-methoxy-2-naphthyl halide (bromide or chloride)

- Trimethylsilyl chloride or related silylating agents

- Trifluoromethanesulfonic anhydride (Tf2O) for triflation

- Suitable bases such as pyridine or triethylamine

- Solvents: dry dichloromethane (DCM), acetonitrile (MeCN)

Stepwise Procedure

| Step | Reaction | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Methoxylation (if starting from hydroxyl) | Methylation with methyl iodide or dimethyl sulfate, base (K2CO3), acetone, reflux | >90 | High regioselectivity for 7-position methoxylation |

| 2 | Silylation | Reaction of 7-methoxy-2-naphthol with chlorotrimethylsilane (TMSCl) in presence of base (imidazole or triethylamine), DCM, room temperature | 75-85 | Selective silylation at 1-position achieved by lithiation or directed ortho-metalation |

| 3 | Triflation | Treatment of 1-trimethylsilyl-7-methoxy-2-naphthol with trifluoromethanesulfonic anhydride in dry DCM, pyridine at 0 °C to room temperature | 70-90 | Reaction must be moisture-free to prevent hydrolysis |

Representative Example

A commonly reported procedure involves:

- Lithiation of 7-methoxy-2-naphthol at the 1-position using n-butyllithium at low temperature (-78 °C).

- Quenching with chlorotrimethylsilane to install the trimethylsilyl group.

- Subsequent triflation of the 2-hydroxy group with trifluoromethanesulfonic anhydride in the presence of pyridine.

This sequence yields 1-trimethylsilyl-7-methoxy-2-naphthyltriflate with high purity and isolated yields ranging from 70% to 90%.

Alternative Synthetic Approaches

- Halogen Exchange Followed by Silylation: Starting from 2-bromo-7-methoxynaphthalene, lithium-halogen exchange with n-butyllithium followed by reaction with trimethylsilyl chloride can yield the silylated intermediate, which can then be converted to the triflate by triflation of the corresponding phenol or via halogen exchange methods.

- Direct Triflation of Silylated Naphthols: Some protocols directly triflate silylated naphthols under mild conditions, minimizing side reactions.

Reaction Conditions and Parameters

| Parameter | Typical Range | Impact on Reaction |

|---|---|---|

| Temperature | -78 °C to room temp | Low temp favors regioselectivity in lithiation |

| Solvent | Dry DCM, THF, MeCN | Dry solvents prevent triflate hydrolysis |

| Base | Pyridine, triethylamine, imidazole | Neutralizes acid byproducts, promotes triflation |

| Reaction Time | 1-12 hours | Longer times may increase yield but risk side reactions |

| Atmosphere | Inert (N2 or Ar) | Prevents moisture and oxygen interference |

Analytical Data and Characterization

- NMR Spectroscopy: 1H NMR and 13C NMR confirm substitution pattern; characteristic signals for trimethylsilyl group (~0 ppm in 1H NMR), methoxy group (~3.7 ppm), and aromatic protons.

- Mass Spectrometry: High-resolution mass spectra (HRMS) confirm molecular ion peaks consistent with the triflate compound.

- Melting Point: Typically reported for solid samples; varies depending on purity and crystallinity.

- Chromatography: Flash chromatography on silica gel used for purification; eluent systems often petroleum ether/ethyl acetate mixtures.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Lithiation + Silylation + Triflation | 7-Methoxy-2-naphthol | n-BuLi, TMSCl, Tf2O, pyridine | -78 °C to RT, dry solvents | 70-90 | High regioselectivity, good yield | Requires low temp, moisture control |

| Halogen Exchange + Silylation + Triflation | 2-Bromo-7-methoxynaphthalene | n-BuLi, TMSCl, Tf2O | Similar | 65-85 | Alternative route if phenol unavailable | Multi-step, sensitive reagents |

| Direct Triflation of Silylated Naphthols | Silylated 7-methoxy-2-naphthol | Tf2O, base | RT, dry solvents | 70-80 | Simplified step | Requires pure silylated intermediate |

Chemical Reactions Analysis

Types of Reactions: 1-Trimethylsilyl-7-methoxy-2-naphthyltriflate undergoes various types of chemical reactions, including:

Substitution Reactions: The triflate group can be substituted by nucleophiles such as amines, alcohols, and thiols.

Oxidation and Reduction Reactions: The methoxy group can undergo oxidation to form aldehydes or carboxylic acids, while the trimethylsilyl group can be removed under reductive conditions.

Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the triflate group is replaced by an aryl or vinyl group.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Catalysts for Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4

Major Products Formed:

- Substituted naphthyl derivatives

- Oxidized products such as aldehydes and carboxylic acids

- Coupled products with aryl or vinyl groups

Scientific Research Applications

1-Trimethylsilyl-7-methoxy-2-naphthyltriflate has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to undergo various chemical transformations.

Material Science: Can be used in the synthesis of novel materials with unique properties.

Catalysis: Acts as a reagent in catalytic reactions, such as group-transfer polymerization and aldol reactions.

Mechanism of Action

The mechanism by which 1-Trimethylsilyl-7-methoxy-2-naphthyltriflate exerts its effects is primarily through its ability to act as an electrophile in substitution reactions. The triflate group is a good leaving group, making the compound highly reactive towards nucleophiles. The trimethylsilyl group can also be removed under specific conditions, allowing for further functionalization of the molecule. The methoxy group can participate in oxidation and reduction reactions, providing additional versatility in chemical transformations .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations:

Reactivity : The triflate group in the target compound confers superior leaving group ability compared to fluorine in 1-fluoronaphthalene or chloride in acyl chlorides. This makes it highly reactive in Suzuki or Stille cross-coupling reactions .

The methoxy group’s electron-donating nature may counterbalance the electron-withdrawing triflate, directing electrophilic attack to specific ring positions.

Stability : Unlike 1-(trifluoromethyl)naphthalene-7-carbonyl chloride, which is prone to hydrolysis, the target compound’s triflate group is more stable under anhydrous conditions but remains reactive in polar aprotic solvents .

Physicochemical Properties

Table 2: Solubility and Stability Comparisons

- Solubility: The TMS group increases hydrophobicity compared to naphthalene-1-ol but enhances solubility in organic solvents relative to non-functionalized naphthalenes.

- Thermal Stability : The triflate group’s stability at elevated temperatures supports high-temperature reactions, unlike naphthalene-1-ol, which may decompose .

Biological Activity

1-Trimethylsilyl-7-methoxy-2-naphthyltriflate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound is characterized by its triflate group, which enhances its reactivity in various chemical reactions. The compound can act as an aryne precursor, facilitating the formation of complex organic structures through nucleophilic substitutions and coupling reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to modulate enzyme activities and receptor functions, leading to various biological effects, including:

- Antiproliferative Effects : The compound has demonstrated significant antiproliferative activity against various cancer cell lines. For instance, studies have indicated that it can inhibit cell growth in Jurkat cells with an IC50 value of approximately 0.435 μM .

- Apoptosis Induction : this compound has been associated with the activation of caspases, which are critical mediators of apoptosis. The compound's ability to induce DEVDase activity suggests a mechanism involving mitochondrial pathways .

Case Studies

Several studies have explored the biological activities of this compound:

- Anticancer Activity : In a comparative study, this compound was evaluated alongside other naphthoic acid derivatives for their antiproliferative effects on Jurkat cells. Results indicated that it exhibited robust activity, significantly inhibiting cell proliferation and inducing apoptosis .

- Mechanistic Insights : Research has shown that the compound's antiproliferative effects are time-dependent and concentration-dependent, highlighting its potential utility in cancer therapeutics. The activation of caspases was notably observed at higher concentrations, indicating a dose-response relationship .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in Table 1 below.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.